N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 921900-16-5
VCID: VC4836672
InChI: InChI=1S/C18H15N3O6/c1-23-13-5-3-4-11(15(13)24-2)16(22)19-18-21-20-17(27-18)10-6-7-12-14(8-10)26-9-25-12/h3-8H,9H2,1-2H3,(H,19,21,22)
SMILES: COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Molecular Formula: C18H15N3O6
Molecular Weight: 369.333

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide

CAS No.: 921900-16-5

Cat. No.: VC4836672

Molecular Formula: C18H15N3O6

Molecular Weight: 369.333

* For research use only. Not for human or veterinary use.

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide - 921900-16-5

Specification

CAS No. 921900-16-5
Molecular Formula C18H15N3O6
Molecular Weight 369.333
IUPAC Name N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Standard InChI InChI=1S/C18H15N3O6/c1-23-13-5-3-4-11(15(13)24-2)16(22)19-18-21-20-17(27-18)10-6-7-12-14(8-10)26-9-25-12/h3-8H,9H2,1-2H3,(H,19,21,22)
Standard InChI Key XBYRXWWTVZTVMY-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4

Introduction

Synthesis Pathway

The synthesis of this compound likely involves the following key steps:

  • Formation of the Oxadiazole Ring:

    • The 1,3,4-oxadiazole core is typically synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

  • Attachment of the Benzodioxole Group:

    • The benzo[d] dioxole moiety can be introduced through nucleophilic substitution or coupling reactions using appropriate precursors like catechol derivatives.

  • Introduction of the Dimethoxybenzamide Group:

    • This step involves amidation reactions between a dimethoxybenzoic acid derivative and an amine precursor.

These steps require precise reaction conditions (e.g., temperature, pH) to ensure high yields and purity.

Potential Applications

Compounds containing oxadiazole and benzodioxole moieties have been studied for various pharmacological activities:

  • Antimicrobial Activity: Oxadiazoles are known to inhibit bacterial and fungal growth by interfering with cell wall synthesis or enzyme function.

  • Anticancer Potential: Benzodioxole derivatives can interact with DNA or enzymes involved in cancer progression.

  • Anti-inflammatory Properties: Methoxy-substituted benzamides often target inflammatory pathways like COX or LOX enzymes.

Molecular Docking Studies

Preliminary in silico studies could predict binding affinities of this compound to biological targets such as kinases or proteases. These studies would provide insights into its mechanism of action.

Data Table: Key Characteristics

PropertyDetails
Molecular FormulaC17H15N3O5
Molecular Weight~341.32 g/mol
Functional GroupsBenzodioxole, Oxadiazole, Amide
Potential ActivitiesAntimicrobial, Anticancer
Synthesis MethodsCyclization, Amidation

Research Directions

To fully explore the potential of N-(5-(benzo[d] dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide:

  • Experimental Validation:

    • Synthesize the compound and confirm its structure using spectroscopic techniques like NMR and IR.

    • Evaluate its pharmacological activity in vitro (e.g., antimicrobial assays) and in vivo (e.g., animal models).

  • Structure Optimization:

    • Modify substituents on the benzodioxole or oxadiazole rings to improve potency or selectivity toward specific targets.

  • Toxicity Studies:

    • Assess cytotoxicity to ensure safety for therapeutic applications.

This compound represents a promising scaffold for drug discovery due to its diverse functional groups and potential bioactivity. Further research could unlock its full medicinal potential.

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